molecular formula C21H18F3N5O2 B12219838 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B12219838
M. Wt: 429.4 g/mol
InChI Key: VCZMOEFXSULICV-UHFFFAOYSA-N
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Description

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of pyridine, oxazole, and pyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include 3-chloroperbenzoic acid (m-CPBA) for oxidation and various catalysts for cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H18F3N5O2

Molecular Weight

429.4 g/mol

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H18F3N5O2/c22-21(23,24)16-3-4-19(26-8-16)28-9-14-11-29(12-15(14)10-28)20(30)17-6-18(31-27-17)13-2-1-5-25-7-13/h1-8,14-15H,9-12H2

InChI Key

VCZMOEFXSULICV-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=NOC(=C4)C5=CN=CC=C5

Origin of Product

United States

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